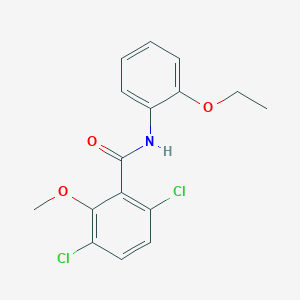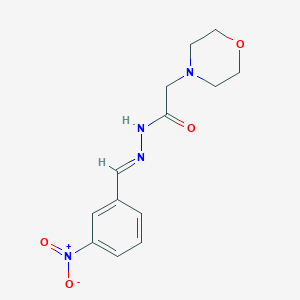![molecular formula C19H30N2O3 B5559439 2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)
2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone involves organocatalyzed condensation reactions. Martins and Coelho (2019) describe an operationally simple and solvent-free protocol for synthesizing the precursor to ketocyanine dyes, highlighting the importance of removing methanol produced during the reaction to achieve high yields of the desired product (Martins & Coelho, 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as gas electron-diffraction and X-ray crystallography. Trætteberg et al. (1982) studied the molecular structures of similar compounds, revealing non-planar carbocyclic rings and specific dihedral angles that contribute to the overall molecular conformation (Trætteberg et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving this compound include photocyclization and photooxidation processes. Zoto et al. (2016) conducted photochemical studies on a ketocyanine dye derivative, which is structurally similar, showing its ability to sensitize the production of singlet oxygen and undergo photobleaching (Zoto et al., 2016).
Applications De Recherche Scientifique
Antibacterial and Biofilm Inhibition
One area of research focuses on the synthesis and evaluation of novel compounds for their antibacterial and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds, including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives, have shown significant inhibitory activities against MRSA and VRE bacterial strains and more effective biofilm inhibition activities than the reference drug Ciprofloxacin (Mekky & Sanad, 2020).
Nonlinear Optical Properties
The second- and third-order nonlinear optical properties of bis-chalcone derivatives have been studied, revealing strong nonlinear absorption activities that are attributed to their unique D–π–A–π–D structure, which leads to high polarization of the delocalized electron cloud. Such materials have potential applications in optical limiting devices and photonic technologies (Kiran et al., 2014).
Antitumor Activity
Research on bis-benzylidenecyclopentanone derivatives like BPR0Y007 has shown a broad spectrum of antitumor activity against many human cancer cells. These compounds induce rapid caspase activation involving upregulation of Fas (CD95/APO-1) and wild-type p53 in human oral epidermoid carcinoma cells, offering a new avenue for cancer treatment (Juang et al., 2004).
Heat Resistant Materials
New cyclopentylidene ring-containing compounds have been synthesized for applications in heat-resistant materials. These compounds demonstrate excellent thermal stability, solubility in various solvents, and potential applications as high-temperature resistance materials (Ankushrao et al., 2017).
Photodynamic Therapy
Studies on the photochemistry of oxygenated and deoxygenated solutions of certain photosensitizers have explored their potential in photodynamic therapy. These studies reveal the compounds' ability to sensitize the production of singlet oxygen, a critical species in photodynamic therapy for treating various diseases, including cancer (Zoto et al., 2016).
Propriétés
IUPAC Name |
(2E,5E)-2,5-bis[(Z)-3-(dimethylamino)-2-ethoxyprop-2-enylidene]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-7-23-17(13-20(3)4)11-15-9-10-16(19(15)22)12-18(24-8-2)14-21(5)6/h11-14H,7-10H2,1-6H3/b15-11+,16-12+,17-13-,18-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAQFAGZZITCR-FLWAHCAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CN(C)C)C=C1CCC(=CC(=CN(C)C)OCC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\N(C)C)/C=C\1/C(=O)/C(=C/C(=C/N(C)C)/OCC)/CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2,5-bis[(2Z)-3-(dimethylamino)-2-ethoxyprop-2-en-1-ylidene]cyclopentanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)
![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)
![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)
![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)
![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)